molecular formula C12H15ClN2O B5673635 N-(5-chloropyridin-2-yl)cyclohexanecarboxamide

N-(5-chloropyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B5673635
M. Wt: 238.71 g/mol
InChI Key: FGYZJEVPFAWBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)cyclohexanecarboxamide: is an organic compound with the molecular formula C12H15ClN2O It is characterized by the presence of a chloropyridine ring attached to a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-chloropyridine-2-amine and cyclohexanecarboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and at temperatures ranging from room temperature to 80°C.

Industrial Production Methods:

  • Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-chloropyridin-2-yl)cyclohexanecarboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials, including polymers and coatings.
  • Applied in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
  • It may inhibit or activate these targets, leading to a cascade of biochemical events.
  • The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

  • N-(5-bromopyridin-2-yl)cyclohexanecarboxamide
  • N-(5-fluoropyridin-2-yl)cyclohexanecarboxamide
  • N-(5-methylpyridin-2-yl)cyclohexanecarboxamide

Uniqueness:

  • The presence of the chlorine atom in N-(5-chloropyridin-2-yl)cyclohexanecarboxamide imparts unique electronic and steric properties.
  • This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYZJEVPFAWBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.